molecular formula C11H8FNO3 B12897368 2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 61152-02-1

2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B12897368
CAS No.: 61152-02-1
M. Wt: 221.18 g/mol
InChI Key: ZXTWCHFKLOJCKT-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyloxazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity and binding affinity.

    2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness

2-(3-Fluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .

Biological Activity

2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid is an organic compound recognized for its diverse biological activities. This article presents a detailed overview of its biological properties, synthesis, and applications in medicinal chemistry.

Chemical Information:

  • CAS Number: 61152-02-1
  • Molecular Formula: C11H8FNO3
  • Molecular Weight: 221.18 g/mol
  • IUPAC Name: this compound

Structural Characteristics:
The compound features a fluorophenyl group that enhances its interaction with biological targets, while the oxazole ring contributes to its structural stability. The carboxylic acid group facilitates hydrogen bonding, which is crucial for binding affinity to enzymes and receptors.

PropertyValue
CAS No.61152-02-1
Molecular FormulaC11H8FNO3
Molecular Weight221.18 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring: This is achieved through cyclization reactions involving precursors like α-haloketones and amides.
  • Introduction of the Fluorophenyl Group: The fluorophenyl moiety is commonly introduced via Suzuki-Miyaura coupling reactions using boronic acid derivatives.

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects on human colon adenocarcinoma (Caco-2) cells, with a notable reduction in cell viability compared to untreated controls.

Case Study:
In a comparative study involving multiple compounds, this oxazole derivative exhibited an IC50 value of approximately 20 µM against Caco-2 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings:
In a study assessing various oxazole derivatives, those with similar structural features demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors: The fluorophenyl group enhances binding affinity.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through interaction with specific molecular targets.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its structural analogs are being explored for enhanced potency and specificity against various diseases.

Properties

CAS No.

61152-02-1

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)

InChI Key

ZXTWCHFKLOJCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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